1-(4-Ethylphenyl)ethane-1-thiol

Description

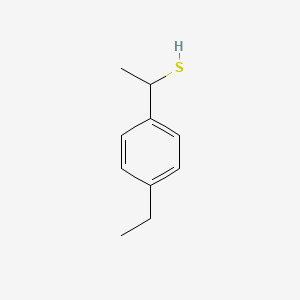

Structure

3D Structure

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

1-(4-ethylphenyl)ethanethiol |

InChI |

InChI=1S/C10H14S/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3 |

InChI Key |

QEBLMEXMMSVMDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 4 Ethylphenyl Ethane 1 Thiol

Direct Thiolation and Sulfhydrylation Strategies

Direct methods for synthesizing 1-(4-Ethylphenyl)ethane-1-thiol focus on the direct introduction of a thiol or sulfhydryl group onto the ethylphenyl ethane (B1197151) framework. These strategies include advanced C-H activation pathways and classical nucleophilic substitution reactions.

C-H Activation Pathways for Benzylic Thiol Formation

The direct functionalization of C-H bonds represents an efficient and atom-economical approach to synthesizing complex molecules. In the context of this compound, the activation of the benzylic C-H bond is a key strategy. Recent advancements in photoredox catalysis have enabled the direct arylation of benzylic ethers, a process that highlights the potential for C-H activation at the benzylic position. nih.gov This type of transformation, which merges a thiol catalyst with a photoredox catalyst, can facilitate the formation of benzylic arylation products and demonstrates the feasibility of functionalizing such C-H bonds. nih.gov

Methodologies involving transition metal-free oxidative transformations of toluene (B28343) derivatives point to green and sustainable routes for constructing carbon-heteroatom bonds. researchgate.net These reactions often utilize radical initiators to generate benzyl (B1604629) radicals via hydrogen atom transfer, which can then be trapped by a sulfur source. researchgate.net Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of benzylic C(sp³)–H bonds, offering mild and general approaches for the diversification of alkylbenzenes. rsc.org While direct sulfation of benzylic C-H bonds has been explored, the formation of a C-S bond to create a thiol remains a specialized area of investigation. researchgate.net The development of direct C-H activation methods for the synthesis of 3-benzyl-benzo fiveable.megoogle.comimidazo[2,1-b]thiazoles showcases the potential for forming C-S bonds through such pathways. nih.gov

A novel approach involves the use of benzyl thiols as benzylating agents themselves through a phosphoranyl-assisted desulfurization process under photocatalytic conditions. sci-hub.se This strategy allows for the reductive benzylation of imines, where the benzyl thiol serves as the source of the benzyl group. sci-hub.se This indicates the reactivity of the C-S bond in benzyl thiols and suggests that reversible or exchange-type reactions could be envisioned for direct thiolation.

Nucleophilic Substitution Reactions in Thiol Synthesis

A traditional and widely used method for thiol synthesis involves the S烷2 reaction between an alkyl halide and a hydrosulfide (B80085) anion (-SH). libretexts.org For the synthesis of this compound, this would typically involve the corresponding 1-(4-ethylphenyl)ethyl halide as the substrate. A common challenge with this method is the potential for the newly formed thiol to react further with the alkyl halide, leading to the formation of a sulfide (B99878) byproduct. libretexts.org

To circumvent this issue, thiourea (B124793) can be employed as a nucleophile. libretexts.org The reaction proceeds through the formation of an alkyl isothiourea salt, which is subsequently hydrolyzed with an aqueous base to yield the desired thiol. libretexts.org This two-step process generally provides a cleaner reaction with higher yields of the thiol. The reactivity of thiolate anions, formed by the deprotonation of thiols, as potent nucleophiles is central to these substitution reactions. libretexts.org

Indirect Synthetic Routes via Precursors and Functional Group Interconversions

Indirect methods provide alternative pathways to this compound by first synthesizing a precursor molecule and then converting one of its functional groups into the desired thiol.

Reduction of Sulfonyl Chloride or Disulfide Intermediates

The reduction of sulfonyl chlorides to thiols is a well-established transformation. taylorfrancis.com Aromatic sulfonyl chlorides can be reduced to the corresponding aryl thiols using various reagents. google.comtaylorfrancis.comresearchgate.netcore.ac.uk Common reducing agents include zinc powder in the presence of a dilute acid, which unfortunately generates zinc chloride as a byproduct requiring proper disposal. core.ac.uk Other methods employ lithium aluminum hydride or hydroiodic acid generated in situ. taylorfrancis.com

Catalytic reduction offers a more environmentally friendly alternative. google.comtaylorfrancis.com Palladium catalysts, for instance, can be used to reduce aromatic sulfonyl chlorides under moderate hydrogen pressure in the presence of a mild base to neutralize the hydrochloric acid formed during the reaction. taylorfrancis.com In some cases, a palladium catalyst modified with tin has been shown to be effective. google.com Triphenylphosphine has also been reported as an efficient reagent for the reduction of aryl sulfonyl chlorides to aryl thiols. researchgate.netorganic-chemistry.org

Disulfides can also serve as precursors to thiols. The S-S bond in a disulfide is readily cleaved under reducing conditions to yield two thiol molecules. libretexts.org This interconversion is a redox reaction, where the disulfide is the oxidized state and the thiol is the reduced state. libretexts.org The reduction can be accomplished using various reducing agents.

The following table summarizes some of the reagents and conditions used for the reduction of sulfonyl chlorides and disulfides.

| Precursor | Reagent/Catalyst | Conditions | Product | Reference |

| Sulfonyl Chloride | Lithium Aluminum Hydride | - | Thiol | taylorfrancis.com |

| Sulfonyl Chloride | Zinc/Acid | - | Thiol | core.ac.uk |

| Sulfonyl Chloride | Palladium Catalyst/H₂ | Moderate Pressure, Mild Base | Thiol | taylorfrancis.com |

| Sulfonyl Chloride | Triphenylphosphine | Toluene | Thiol | researchgate.netorganic-chemistry.org |

| Disulfide | Various Reducing Agents | - | Thiol | libretexts.org |

Addition Reactions to Unsaturated Substrates

Addition reactions, particularly those involving "click chemistry," offer highly efficient and selective routes for C-S bond formation. fiveable.mewikipedia.org The thiol-ene reaction, which involves the addition of a thiol to an alkene, is a prominent example. fiveable.mewikipedia.org This reaction can be initiated by radicals (e.g., via UV light or a thermal initiator) or through a Michael addition mechanism. fiveable.mewikipedia.org In the context of synthesizing this compound, a precursor containing a double bond, such as 4-ethylstyrene (B166490), could potentially react with a sulfur-containing reagent.

The thiol-Michael addition is another powerful tool, where a thiol adds to an electron-deficient alkene or alkyne in a conjugate manner. acsgcipr.orgacs.org This reaction is often catalyzed by a base or a nucleophile and is known for its high atom economy. acsgcipr.orgacs.org While typically used to form thioethers, modifications of this reaction could potentially be adapted for thiol synthesis. acsgcipr.orgacs.org An oxidative variant of the thiol-ene reaction has been developed to directly synthesize sulfoxides from thiols and olefins. organic-chemistry.org

Asymmetric and Enantioselective Synthesis of this compound

Given that this compound is a chiral molecule, controlling its stereochemistry is crucial for applications where a single enantiomer is required. The synthesis of enantiopure thiols is a significant area of research. nih.gov

One approach involves the use of chiral catalysts to induce enantioselectivity in the reactions described above. For instance, organocascade reactions catalyzed by a confined chiral phosphoric acid have been shown to produce O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov While this specific example leads to a protected thiol, it demonstrates the principle of using chiral catalysts to control the stereochemistry of thiol formation.

Phosphine-catalyzed enantioselective additions of aryl thiols to allenoates have been developed to produce aryl alkyl sulfides with high enantiomeric excess. nih.gov This highlights the potential for chiral phosphine (B1218219) catalysts in asymmetric C-S bond formation.

The sulfa-Michael addition has also been rendered enantioselective through the use of chiral organocatalysts. rsc.orgrsc.org For example, a chiral chinchona-based squaramide catalyst has been used to achieve high enantioselectivity in the addition of thiols to cyclobutenes. rsc.orgrsc.org Adapting such catalytic systems to the synthesis of this compound from a suitable unsaturated precursor would be a promising strategy for obtaining the desired enantiomer. Phase-transfer catalysis has also been employed for the enantioselective alkylation of acylthiomalonates to create chiral thio-quaternary stereogenic centers. amanote.com

The following table outlines some approaches to asymmetric thiol synthesis.

| Reaction Type | Catalyst/Method | Outcome | Reference |

| Organocascade Reaction | Confined Chiral Phosphoric Acid | Enantioselective formation of O-protected β-hydroxythiols | nih.gov |

| Phosphine-Catalyzed Addition | Chiral Monophosphine | Enantioselective addition of aryl thiols to allenoates | nih.gov |

| Sulfa-Michael Addition | Chiral Chinchona Squaramide Catalyst | Diastereoselective and enantioselective synthesis of thio-cyclobutanes | rsc.orgrsc.org |

| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective alkylation of acylthiomalonates | amanote.com |

Chiral Catalyst-Mediated Enantioselective Thiolation

The direct enantioselective addition of a thiol to a prochiral alkene represents an elegant and atom-economical approach to chiral sulfides and thiols. In the context of this compound, this would involve the enantioselective thiolation of 4-ethylstyrene. While specific examples detailing the use of chiral catalysts for the direct synthesis of this compound are not prevalent in the reviewed literature, the general principles of such transformations are well-established.

These reactions typically employ a chiral catalyst, often a metal complex with a chiral ligand, to create a chiral environment around the reactants. This controlled environment favors the formation of one enantiomer over the other. For the synthesis of this compound, a hypothetical reaction would involve the addition of a sulfur nucleophile, such as hydrogen sulfide or a protected thiol equivalent, to 4-ethylstyrene in the presence of a suitable chiral catalyst system. The success of this approach hinges on the catalyst's ability to effectively discriminate between the two enantiotopic faces of the alkene.

Research in the broader field of asymmetric catalysis has demonstrated the efficacy of various chiral catalysts for the addition of thiols to alkenes. These catalysts often feature transition metals like palladium, rhodium, or copper, coordinated to chiral phosphine, diamine, or other specialized ligands. The development of a specific catalyst system for the highly enantioselective synthesis of this compound would be a valuable contribution to the field of asymmetric synthesis.

Classical and Modern Chiral Resolution Methodologies

When a direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of this compound provides a viable route to obtaining the pure enantiomers. This involves separating the two enantiomers from a 50:50 mixture.

Classical Resolution: This traditional method involves reacting the racemic thiol with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the thiol. For instance, a chiral amine could be used to form diastereomeric ammonium (B1175870) salts with the thiol.

Modern Chiral Resolution: Modern techniques for chiral resolution often employ chromatographic methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving effective separation. mdpi.com For example, polysaccharide-based chiral stationary phases are commonly used for the resolution of a wide range of chiral compounds. mdpi.com

The following table provides a hypothetical comparison of these resolution methodologies:

| Methodology | Principle | Advantages | Disadvantages |

| Classical Resolution (Fractional Crystallization) | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. | Can be cost-effective for large-scale separations. | Often requires trial-and-error to find a suitable resolving agent and crystallization conditions; can be labor-intensive. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | High resolution and applicable to a wide range of compounds; can be used for both analytical and preparative separations. mdpi.com | Higher cost of chiral columns and solvents; may not be as cost-effective for very large quantities. |

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. researchgate.net

Solvent-Free and Aqueous Reaction Media Utilization

Traditional organic reactions often rely on volatile and potentially hazardous organic solvents. A key principle of green chemistry is the reduction or elimination of such solvents.

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. nih.gov For certain reactions, the reactants can be mixed directly, often with heating, to facilitate the transformation. For example, some thiol addition reactions can be carried out under solvent-free conditions. organic-chemistry.org

Aqueous Reaction Media: Water is an attractive solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. mdpi.com While many organic compounds have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. The anti-Markovnikov addition of thiols to alkenes has been successfully demonstrated in water at room temperature without the need for any additives, offering a very simple and efficient method for the synthesis of linear thioethers. organic-chemistry.org

Atom-Economical and Catalytic Synthetic Protocols

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. google.com Reactions with high atom economy generate fewer byproducts and less waste. google.com For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. A patent describes an atom-economical synthesis of thiol compounds by reacting a trithiocarbonate (B1256668) with a halogenated hydrocarbon or active conjugate alkene, followed by reaction with an amine, which also co-produces a useful thiourea compound, thus minimizing waste. google.com

Catalytic Protocols: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow for milder reaction conditions (lower temperature and pressure), and can often be used in small amounts and be recycled and reused. libretexts.org This reduces energy consumption and waste generation. For the synthesis of sulfides, which are related to thiols, various catalytic methods have been developed, including the use of cerium chloride (CeCl3) for the anti-Markovnikov addition of thiols to alkenes under solvent-free conditions. organic-chemistry.org The development of efficient and recyclable catalysts for the synthesis of this compound would be a significant advancement in its sustainable production.

The following table summarizes the green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Solvent-Free/Aqueous Media | Conducting the synthesis without organic solvents or in water. nih.govorganic-chemistry.org | Reduced solvent waste, lower toxicity, simplified purification. nih.govorganic-chemistry.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as addition reactions. google.com | Minimized byproduct formation and waste. google.com |

| Catalysis | Employing catalysts to facilitate reactions under milder conditions and in a more efficient manner. libretexts.org | Lower energy consumption, reduced waste, potential for catalyst recycling. libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 1 4 Ethylphenyl Ethane 1 Thiol

Oxidation Pathways of the Thiol Moiety

The sulfur atom in 1-(4-Ethylphenyl)ethane-1-thiol exists in its lowest oxidation state (-2) and can be readily oxidized to form a range of sulfur-containing functional groups. The oxidation can proceed in a stepwise manner, first to a disulfide, then to a sulfoxide (B87167), and finally to a sulfone, with the final product depending on the nature and stoichiometry of the oxidizing agent.

The oxidation of this compound initially yields the corresponding disulfide, bis(1-(4-ethylphenyl)ethyl) disulfide. This reaction can be achieved with mild oxidizing agents such as molecular oxygen, particularly in the presence of base or metal catalysts, or with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂). sci-hub.selibretexts.org The disulfide bond (S-S) is a covalent linkage that can be revered back to the thiol form using reducing agents. libretexts.org

Further oxidation of the sulfur atom leads to the formation of sulfoxides and sulfones. The oxidation of the corresponding sulfide (B99878) (formed, for example, by alkylation of the thiol) to a sulfoxide, and subsequently to a sulfone, is a common transformation. libretexts.org Stronger oxidizing agents are required for these steps. For instance, a single equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can selectively produce the sulfoxide. The use of excess oxidizing agent or more potent reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid will typically lead to the formation of the corresponding sulfone.

The general progression of oxidation states is as follows: Thiol → Disulfide → Sulfenic Acid (intermediate) → Sulfoxide → Sulfone

The mechanism of thiol oxidation is highly dependent on the oxidant and reaction conditions.

Disulfide Formation: The oxidation to disulfides can proceed through different pathways. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion (RS⁻). This anion can then react with a neutral thiol molecule in the presence of an oxidant. The autoxidation of thiols by oxygen is often catalyzed by metal ions like Cu²⁺ or Fe³⁺, which facilitate electron transfer. sci-hub.se The reaction with iodine proceeds via a sulfenyl iodide intermediate (RSI) which then reacts with another thiol molecule.

Sulfoxide and Sulfone Formation: The oxidation of a sulfide (derived from the thiol) to a sulfoxide involves the nucleophilic attack of the sulfur atom on the oxidant (e.g., the peroxy oxygen of a peracid). This is a two-electron oxidation process. The resulting sulfoxide can be further oxidized to a sulfone by a similar mechanism. libretexts.orgresearchgate.net The selective formation of the sulfoxide without over-oxidation to the sulfone can be challenging and often requires careful control of temperature and stoichiometry of the oxidizing agent. mdpi.com Uncontrolled oxidation, with an excess of a strong oxidant, will typically yield the sulfone as the major product. researchgate.net

The following table summarizes typical conditions for the oxidation of thiols and their derivatives, which are applicable to this compound.

| Starting Material | Reagent(s) | Product | Typical Yield |

| This compound | I₂, Base | Bis(1-(4-ethylphenyl)ethyl) disulfide | High |

| This compound | O₂, Metal Catalyst (e.g., Cu²⁺) | Bis(1-(4-ethylphenyl)ethyl) disulfide | Variable |

| Alkyl (1-(4-ethylphenyl)ethyl) sulfide | m-CPBA (1 equiv), CH₂Cl₂ | Alkyl (1-(4-ethylphenyl)ethyl) sulfoxide | Good-High |

| Alkyl (1-(4-ethylphenyl)ethyl) sulfide | H₂O₂ | Alkyl (1-(4-ethylphenyl)ethyl) sulfoxide/sulfone | Mixture |

| Alkyl (1-(4-ethylphenyl)ethyl) sulfide | KMnO₄ | Alkyl (1-(4-ethylphenyl)ethyl) sulfone | High |

Nucleophilic Reactivity of the Thiol Group

The thiol group is an excellent nucleophile, readily participating in reactions with a wide range of electrophiles. The sulfur atom's high polarizability and the relative weakness of the S-H bond contribute to this reactivity. The nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion.

One of the most fundamental reactions of thiols is S-alkylation to form thioethers (sulfides). This compound can be readily alkylated by reacting its corresponding thiolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism. jmaterenvironsci.com The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to generate the thiolate in situ. researchgate.net The use of green mediums, such as aqueous solutions with a phase-transfer catalyst, has also been reported for efficient thiol alkylation. jmaterenvironsci.com

Arylation of the thiol to form aryl sulfides is more challenging but can be accomplished using activated aryl halides (e.g., those with electron-withdrawing groups) or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for thiols.

The table below provides representative examples of S-alkylation reactions.

| Electrophile | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetone | Methyl (1-(4-ethylphenyl)ethyl) sulfide |

| Benzyl Bromide | NaOH | Ethanol/Water | Benzyl (1-(4-ethylphenyl)ethyl) sulfide |

| Ethyl Bromoacetate | NaH | THF | Ethyl 2-((1-(4-ethylphenyl)ethyl)thio)acetate |

The thiolate anion derived from this compound is a soft nucleophile and readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. youtube.com This reaction is highly efficient for forming carbon-sulfur bonds. The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate.

For example, the reaction with an α,β-unsaturated ketone like methyl vinyl ketone would proceed by the attack of the thiolate at the β-carbon, followed by protonation of the resulting enolate to give the 1,4-adduct. This type of reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity.

Radical Chemistry and Polymerization Reactions Involving Thiols

The S-H bond in thiols is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). wikipedia.org This property allows this compound to participate in a variety of radical-mediated reactions.

Thiyl radicals are key intermediates in the anti-Markovnikov addition of thiols to alkenes, a process known as the thiol-ene reaction. wikipedia.orgnih.gov This reaction can be initiated by photolysis, thermolysis, or a radical initiator (e.g., AIBN). The thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product.

Given the styrenic nature of the vinyl group that could be conceptually derived from the ethylphenyl moiety, this thiol could potentially be involved in polymerization processes. Thiol-ene polymerizations are a type of step-growth polymerization that proceeds via a radical chain mechanism. researchgate.netacs.orgyoutube.com If reacted with di- or poly-functional alkenes, this compound could act as a chain transfer agent or, if appropriately functionalized itself, as a monomer to form cross-linked polymer networks. These reactions are valued for their speed, high yields, and tolerance to many functional groups. nih.govacs.org

The electrophilic nature of thiyl radicals also allows them to abstract hydrogen atoms from C-H bonds, particularly from electron-rich positions such as benzylic carbons. acs.org

Generation and Reactivity of Thiol Radicals

The generation of a thiyl radical from this compound is a critical step that initiates several important reactions. The relatively weak sulfur-hydrogen (S-H) bond is the primary site for radical formation.

Methods of Generation:

Homolytic Bond Cleavage: The S-H bond in thiols can be cleaved homolytically to generate a thiyl radical (RS•). This process can be initiated by thermal or photochemical means. For instance, UV irradiation can provide the energy required to break the S-H bond.

Hydrogen Atom Abstraction: A common method for generating thiyl radicals involves the abstraction of the hydrogen atom from the thiol group by another radical species. Radical initiators, such as azobisisobutyronitrile (AIBN), are frequently used for this purpose. The initiator, upon decomposition, forms carbon-centered radicals that readily abstract the labile thiol hydrogen.

One-Electron Oxidation: Transition metal oxidants can facilitate the one-electron oxidation of the thiol to a thiyl radical. This redox process is a key step in various catalytic cycles.

Reactivity of the 1-(4-Ethylphenyl)ethan-1-yl Radical:

Once formed, the 1-(4-ethylphenyl)ethan-1-yl radical exhibits characteristic reactivity patterns:

Addition to Unsaturated Bonds: Thiyl radicals readily add to carbon-carbon double and triple bonds in a process known as the thiol-ene or thiol-yne reaction, respectively. researchgate.net This addition is a key step in many polymerization and surface modification processes. princeton.edu The reaction proceeds via an anti-Markovnikov addition, leading to the formation of a thioether. researchgate.net

Hydrogen Atom Transfer: The thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. This is a fundamental step in its role as a chain transfer agent.

Recombination: Two thiyl radicals can recombine to form a disulfide, a common termination step in radical reactions involving thiols.

The presence of the ethylphenyl group can influence the stability and reactivity of the thiyl radical through electronic and steric effects.

| Method of Generation | Description | Typical Reagents/Conditions |

| Homolytic Cleavage | Direct breaking of the S-H bond. | UV irradiation, heat |

| Hydrogen Atom Abstraction | Removal of the thiol hydrogen by another radical. | AIBN, benzoyl peroxide |

| One-Electron Oxidation | Oxidation of the thiol to a thiyl radical. | Metal complexes (e.g., Mn(III)) |

Chain Transfer Mechanisms in Polymerization

In radical polymerization, controlling the molecular weight of the resulting polymer is crucial for determining its properties. Thiols are widely used as chain transfer agents (CTAs) to achieve this control. nih.gov this compound can function as an effective CTA through a well-established mechanism.

The process involves the transfer of a hydrogen atom from the thiol to the growing polymer radical (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new thiyl radical can then initiate the polymerization of a new monomer molecule (M), starting a new polymer chain.

The mechanism can be summarized as follows:

Chain Propagation: Pn• + M → Pn+1•

Chain Transfer: Pn+1• + RSH → Pn+1H + RS•

Re-initiation: RS• + M → P1•

The structure of this compound, with its aromatic ring, suggests it would be a more effective chain transfer agent than simple alkyl thiols.

| Step | Reaction | Description |

| Propagation | Pn• + M → Pn+1• | The growing polymer radical adds to a monomer unit. |

| Chain Transfer | Pn+1• + RSH → Pn+1H + RS• | The growing polymer radical abstracts a hydrogen from the thiol, terminating the chain and forming a thiyl radical. |

| Re-initiation | RS• + M → P1• | The newly formed thiyl radical initiates a new polymer chain. |

Transition Metal-Catalyzed Transformations of this compound

The thiol functionality in this compound allows it to participate in a variety of transition metal-catalyzed reactions, which are powerful tools for forming new chemical bonds.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-sulfur (C-S) bonds. nih.gov While the direct coupling of thiols with organic halides can be challenging due to catalyst poisoning by the sulfur atom, several effective catalytic systems have been developed.

Commonly used catalysts for the cross-coupling of thiols include complexes of palladium, nickel, copper, and iron. mdpi.com These reactions typically involve the coupling of a thiol with an aryl, vinyl, or alkyl halide or pseudohalide. For this compound, a typical cross-coupling reaction would involve its reaction with an aryl halide in the presence of a palladium catalyst and a base.

The general catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

Thiolate Formation: The thiol reacts with the base to form a thiolate anion (RS-).

Transmetalation/Ligand Exchange: The thiolate anion displaces the halide on the palladium complex.

Reductive Elimination: The aryl group and the thioether group couple, and the C-S bond is formed, regenerating the palladium(0) catalyst.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

The sulfur atom in this compound can influence hydrogenation and dehydrogenation reactions. While the hydrogenation of the aromatic ring is a common transformation, the presence of the thiol group can lead to catalyst deactivation through strong coordination to the metal surface. Therefore, catalyst selection is critical. Catalysts like rhodium, ruthenium, and palladium on various supports are often employed for the hydrogenation of aromatic compounds.

Desulfurization, the removal of the sulfur atom, can also occur under harsh hydrogenation conditions, leading to the formation of the corresponding alkane. This process is of significant importance in the hydrodesulfurization (HDS) of fossil fuels.

Conversely, dehydrogenation of the ethyl group to a vinyl group could potentially be achieved using a suitable catalyst and hydrogen acceptor, although this is a less common transformation for this class of compounds.

Acid-Base Properties and Proton Transfer Dynamics

The thiol group of this compound is weakly acidic and can donate its proton. The acidity of the thiol is a key parameter that governs its reactivity in many reactions, particularly in base-catalyzed processes and in the formation of metal thiolates.

The pKa of a thiol is influenced by the electronic effects of its substituents. Electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the resulting thiolate anion, while electron-donating groups decrease the acidity (increase the pKa). The 4-ethylphenyl group is generally considered to be weakly electron-donating, which would suggest that this compound is slightly less acidic than an unsubstituted alkanethiol. However, the aromatic ring itself can participate in resonance, which can influence the acidity.

Proton transfer to and from the sulfur atom is a fundamental process that has been studied for various thiols. rsc.org The dynamics of this proton transfer can be investigated using techniques such as NMR spectroscopy. The rate of proton exchange can be influenced by the presence of acids or bases, which can catalyze the process. rsc.org Understanding these dynamics is crucial for elucidating reaction mechanisms where proton transfer is a key step, such as in certain enzymatic reactions and catalytic cycles. researchgate.netprinceton.edu

| Compound | pKa | Reference |

| Ethanethiol (B150549) | 10.6 | wikipedia.org |

| Thiophenol | 6.6 | General Chemistry Textbook |

| p-Thiocresol | ~6.5 | nih.gov |

The pKa of this compound is expected to be closer to that of ethanethiol than thiophenol, as the thiol group is not directly attached to the aromatic ring. The ethylphenyl substituent's electronic effect on the benzylic carbon is more subtle.

Computational and Theoretical Chemistry Studies of 1 4 Ethylphenyl Ethane 1 Thiol

Electronic Structure and Bonding Analysis: An Uncharted Territory

A deep understanding of a molecule's behavior begins with the analysis of its electronic structure. For 1-(4-Ethylphenyl)ethane-1-thiol, this area remains unexplored.

Density Functional Theory (DFT) Investigations of Molecular Orbitals

No specific DFT studies on the molecular orbitals of this compound have been reported. Such investigations would be invaluable for identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental in predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Ab Initio Calculations for Electron Density Distribution

Similarly, there is a lack of ab initio calculations focused on the electron density distribution of this compound. These high-level computational methods could provide precise information on charge distribution, bond polarity, and the nature of the sulfur-hydrogen and carbon-sulfur bonds, offering insights into its potential for hydrogen bonding and other intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces: Awaiting Investigation

The three-dimensional shape of a molecule is critical to its function. The conformational preferences of this compound are yet to be computationally modeled.

Exploration of Stable Conformations and Rotational Barriers

A systematic computational search for the stable conformers of this compound has not been undertaken. Such a study would involve mapping the potential energy surface by rotating the key dihedral angles, such as those around the C-S and C-C bonds connecting the ethyl and thiol groups to the phenyl ring. This would identify the low-energy conformers and the energy barriers between them, which are essential for understanding its dynamic behavior.

Influence of Steric and Electronic Effects on Conformation

The interplay of steric hindrance from the ethyl group and the electronic effects of the aromatic ring and the thiol group undoubtedly governs the conformational preferences of this compound. However, without dedicated computational analysis, the specific nature and magnitude of these influences remain speculative.

Reaction Mechanism Elucidation through Computational Methods: A Future Prospect

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding the energetic feasibility of chemical transformations. For this compound, this potential has not yet been realized. Computational studies could, for instance, model its oxidation to the corresponding disulfide or sulfonic acid, or its participation as a nucleophile in various organic reactions. Such research would provide valuable mechanistic insights that could guide synthetic applications.

Transition State Identification and Activation Energy Calculations

The study of chemical reactions involving this compound, such as radical-mediated processes or nucleophilic additions, relies heavily on the identification of transition states and the calculation of their corresponding activation energies. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, effectively acting as a barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition state geometries and calculating activation energies. Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for these calculations. nih.gov For reactions involving this compound, such as the abstraction of the benzylic hydrogen atom by a radical, computational models can predict the geometry of the transition state, including the bond-breaking and bond-forming distances.

Table 1: Representative Calculated Activation Energies for Thiol-Related Reactions This table presents data for analogous reactions to illustrate the typical range of activation energies, as specific data for this compound is not available.

| Reacting Thiol/Substrate | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Benzyl (B1604629) 1-propynyl sulfide (B99878) | 5-endo-trig cyclization | CAM-B3LYP/6-311+G(d,p) | 7.9 |

| Acrolein + Thiolate | Conjugate Addition | DFT | ~18-24 kJ/mol (~4.3-5.7 kcal/mol) |

| Methanethiol + N-methylpropynamide | Michael Addition | DFT | 25 |

Data sourced from studies on related thiol chemistries. proquest.comq-chem.commdpi.com

Solvation Effects on Reaction Pathways and Energetics

The solvent environment can significantly influence the pathways and energetics of chemical reactions. For this compound, which has both nonpolar (the ethylphenyl group) and polar (the thiol group) characteristics, solvation effects are particularly important. Computational chemistry accounts for these effects using either explicit or implicit solvation models.

Explicit solvation models involve including a number of solvent molecules directly in the calculation, providing a detailed picture of the solute-solvent interactions, such as hydrogen bonding between the thiol proton and a water molecule. nih.gov However, this approach is computationally expensive.

More commonly, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used. acs.org These models represent the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. These models are crucial for accurately predicting reaction barriers and the stability of intermediates and products in solution. For instance, the deprotonation of the thiol to form the more nucleophilic thiolate is highly dependent on the solvent's ability to stabilize the resulting anion. QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations on methylthiolate have shown that the hydration Gibbs energy is a key parameter, with calculated values being close to experimental data. elsevierpure.com

Table 2: Calculated Solvation Free Energies for Representative Neutral Organic Compounds This table illustrates the accuracy of modern computational methods for calculating solvation energies. Specific data for this compound is not available.

| Compound | Solvent | Computational Method | Mean Absolute Error (kcal/mol) |

| Diverse neutral organic set | Water | ARROW FF | 0.2 |

| Diverse neutral organic set | Cyclohexane | ARROW FF | 0.3 |

Data from a study on a diverse set of organic molecules, demonstrating the precision of current force fields. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts are a cornerstone in structure elucidation and verification. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting isotropic nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing against a standard compound like tetramethylsilane (B1202638) (TMS). proquest.com

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of a solvent model to mimic experimental conditions. proquest.commdpi.com While experimental spectra for this specific compound are not widely published, predictions can be made based on its structure and data from analogous compounds. For example, the benzylic proton would be expected to appear as a quartet, and its chemical shift would be influenced by the electron-donating nature of the ethyl group on the aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for an Analogous Benzylic Thiol (1-Phenylethanethiol) This table provides an example of DFT-predicted NMR data for a structurally similar compound as a reference for what would be expected for this compound.

| Atom | Predicted Chemical Shift (ppm) - DFT/B3LYP |

| Benzylic CH | ~40-45 |

| Aromatic C (ipso) | ~145-150 |

| Aromatic C (ortho) | ~126-130 |

| Aromatic C (meta) | ~128-132 |

| Aromatic C (para) | ~127-131 |

| Methyl C | ~25-30 |

Values are estimations based on general knowledge and data for similar structures like 1-phenylethanethiol. nih.gov Actual values require specific calculations.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis, performed after a geometry optimization, calculates the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculations are crucial for assigning experimental spectral bands to specific molecular motions. nih.govbldpharm.com

For this compound, key vibrational modes would include the S-H stretch, C-S stretch, aromatic C-H stretches, and vibrations of the ethyl group. The S-H stretching frequency is typically observed in the range of 2550-2600 cm⁻¹ and is often weak in the IR spectrum but can be more prominent in the Raman spectrum. DFT calculations can predict the exact frequencies and intensities of these modes. It's common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic values. uni-muenchen.de

Table 4: Representative Calculated Vibrational Frequencies for Thiol-Containing Molecules This table presents calculated frequencies for simple thiols to illustrate the expected regions for the key vibrational modes of this compound.

| Vibrational Mode | Molecule | Computational Method | Calculated Frequency (cm⁻¹) |

| S-H Stretch | Methanethiol | B3LYP/6-311++G(3df,2pd) | ~2600 |

| C-S Stretch | Ethanethiol (B150549) | B3LYP/6-311++G(3df,2pd) | ~650-750 |

| Aromatic C-H Stretch | Thiophenol | BP86/6-311G* | ~3050-3100 |

Data sourced from computational studies on simple and aromatic thiols. rsc.orgchemspider.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, solvation structure, and interactions with other molecules. rsc.org In an MD simulation, the motion of atoms is governed by a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations could be used to explore several aspects:

Conformational Preferences: The molecule has rotational freedom around the C-C and C-S bonds. MD simulations can reveal the preferred conformations in different solvents and at various temperatures.

Solvation Shell Structure: Simulations in explicit solvent (e.g., water) can detail the structure of the solvent molecules around the thiol group and the aromatic ring. For instance, QM/MM MD simulations of methylthiolate in water have shown a coordination number of approximately 6 water molecules around the sulfur atom. elsevierpure.com

Interactions with Surfaces: The behavior of this compound at interfaces, such as on a gold surface to form a self-assembled monolayer, can be modeled. Studies on benzenethiolate (B8638828) and benzyl mercaptide have shown how the molecular structure influences the packing and ordering on a gold surface. acs.orgelsevierpure.com

These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Applications in Organic Synthesis and Catalysis Utilizing 1 4 Ethylphenyl Ethane 1 Thiol

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The sulfur atom in 1-(4-Ethylphenyl)ethane-1-thiol possesses lone pairs of electrons, making it an effective ligand for a wide range of transition metals. The formation of metal-thiolate complexes is a well-established strategy in the development of novel catalysts.

The synthesis of metal complexes involving this compound would likely proceed through the deprotonation of the thiol to form a thiolate, which then coordinates to a metal center. The ethylphenyl group can be systematically varied to fine-tune the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While specific research on this compound is lacking, studies on other aromatic thiols demonstrate their ability to form stable complexes with metals such as rhodium, palladium, and copper, which are active in a variety of catalytic transformations.

Table 1: Hypothetical Metal Complexes of this compound and Their Potential Catalytic Applications

| Metal Center | Potential Ligand Coordination | Potential Catalytic Application |

| Palladium (Pd) | Monodentate or Bridging | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Chiral Bidentate Ligand | Asymmetric hydrogenation, hydroformylation |

| Copper (Cu) | Monodentate or Chelating | Thiol-ene "click" chemistry, C-S bond formation |

| Gold (Au) | Self-assembled monolayers | Heterogeneous catalysis, sensing |

Catalytic cycles involving metal-thiolate complexes often proceed through key steps such as oxidative addition, migratory insertion, and reductive elimination. The thiol ligand can influence these steps by modulating the electron density at the metal center and by sterically directing the approach of substrates. Mechanistic investigations into related systems suggest that the sulfur atom can act as a "soft" ligand, favoring interactions with soft metal ions and playing a crucial role in proton transfer steps or in stabilizing catalytic intermediates.

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The presence of a stereocenter in this compound makes its enantiopure forms valuable as chiral auxiliaries or building blocks in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.

While no studies explicitly report the use of this compound for this purpose, chiral thiols are known to participate in enantioselective reactions. For instance, they can be used as nucleophiles in conjugate additions to α,β-unsaturated compounds, where the chiral thiol directs the formation of a new stereocenter with high enantioselectivity. The resulting thioether can then be further transformed, and the chiral auxiliary cleaved and recovered.

Enantiopure this compound could serve as a starting material for the synthesis of more complex chiral molecules. The thiol group provides a handle for a variety of chemical transformations, allowing for the construction of intricate molecular architectures with defined stereochemistry. The synthesis of such chiral building blocks is of paramount importance in medicinal chemistry and materials science.

Application in Polymer Science and Materials Chemistry

The reactivity of the thiol group makes this compound a potential monomer in polymerization reactions, particularly in thiol-ene and thiol-yne "click" chemistry. These reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups.

Aromatic thiols, in general, have been investigated as photoinitiators in radical polymerizations. acs.org Their unique photochemical properties could allow this compound to initiate polymerization upon exposure to light, offering a temporally and spatially controllable method for creating polymeric materials. acs.org

Furthermore, the incorporation of this thiol into a polymer backbone could impart specific properties to the resulting material. The aromatic ring can enhance thermal stability and introduce conductivity, while the sulfur atoms can act as coordination sites for metal ions, leading to the formation of functional polymer-metal composites.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Method | Co-monomer(s) | Potential Polymer Properties |

| Thiol-ene Polymerization | Dienes, Trienes | Cross-linked networks, elastomers |

| Thiol-yne Polymerization | Diynes, Triynes | Highly cross-linked, rigid materials |

| Radical Polymerization | Acrylates, Styrenes | Functional polymers, coatings |

Chain Transfer Agent in Controlled Radical Polymerization Techniques

The efficacy of a CTA is quantified by its chain transfer constant (Ctr). While no specific Ctr value has been reported for this compound, data for analogous aromatic and aliphatic thiols in the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) can provide some insight. For instance, aromatic thiols such as benzenethiol (B1682325) have demonstrated significant chain transfer activity. kpi.ua The presence of the ethylphenyl group in this compound would likely influence its reactivity and solubility in different monomer systems.

Table 1: Illustrative Chain Transfer Constants for Various Thiols in Styrene and Methyl Methacrylate Polymerization

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |

| Benzenethiol | Methyl Methacrylate | 60 | 2.7 |

| 2-Naphthalenethiol | Methyl Methacrylate | 60 | 3.0 |

| n-Butyl Mercaptan | Styrene | 60 | 22 |

| tert-Butyl Mercaptan | Styrene | 60 | 3.6 |

This table is for illustrative purposes and is based on data for analogous compounds, not this compound.

Monomer and Crosslinker in Thiol-Ene/Yne Photopolymerization

Thiol-ene and thiol-yne "click" reactions are powerful methods for the rapid and efficient formation of polymer networks under photochemical initiation. researchgate.net These reactions proceed via a step-growth mechanism, offering advantages such as low shrinkage, high conversions, and insensitivity to oxygen inhibition. radtech.org

Aromatic thiols can participate in these reactions, and in some cases, can even act as photoinitiators themselves. mdpi.comrsc.org In the context of thiol-ene polymerization, the thiol group of this compound could add across a carbon-carbon double bond (an 'ene'). If reacted with a multifunctional 'ene', it would act as a chain extender. Conversely, if a molecule with two or more this compound moieties were synthesized, it could function as a crosslinker when reacted with a di-ene.

Thiol-yne polymerizations offer the potential for even higher crosslink densities, as each alkyne group can react with two thiol groups. researchgate.net The incorporation of the rigid aromatic structure of this compound into such a network could lead to materials with enhanced thermal and mechanical properties. usm.edu

Table 2: Potential Properties of Thiol-Ene/Yne Networks Incorporating Aromatic Thiols

| Property | Influence of Aromatic Thiol | Potential Advantage |

| Glass Transition Temperature (Tg) | Increase due to rigid aromatic ring | Improved thermal stability |

| Refractive Index | Increase | Applications in optical materials |

| Mechanical Strength | Potential for increased modulus | Enhanced durability |

This table represents expected trends based on the inclusion of aromatic structures in polymer networks and is not based on specific data for this compound.

Precursor for Functional Organic and Hybrid Materials

The ability of thiols to form strong bonds with the surfaces of noble metals makes them excellent candidates for the development of functional organic and hybrid materials.

Incorporation into Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example of this phenomenon, leading to well-defined surfaces with tunable properties. rsc.orgsigmaaldrich.com The sulfur headgroup of the thiol forms a strong, covalent-like bond with the gold surface. rsc.org

While the self-assembly of this compound has not been specifically studied, research on aromatic thiols like thiophenol indicates that they also form ordered monolayers on gold. researchgate.net The orientation and packing of the molecules in the SAM are influenced by intermolecular interactions, including van der Waals forces and, in the case of aromatic thiols, π-π stacking. The ethylphenyl group of this compound would play a crucial role in determining the final structure and properties of the monolayer. nih.gov

Table 3: General Characteristics of Self-Assembled Monolayers of Aromatic Thiols on Gold

| Characteristic | Description |

| Binding | Strong interaction between sulfur and gold surface atoms. |

| Ordering | Molecules arrange in a regular, often tilted, fashion. |

| Thickness | Typically on the nanometer scale, defined by the molecular length. |

| Surface Properties | Determined by the terminal group of the thiol molecule. |

This table provides a general overview and is not based on specific experimental data for this compound.

Surface Modification and Functionalization Strategies

The thiol group provides a reactive handle for the covalent attachment of molecules to surfaces, enabling a wide range of functionalization strategies. For instance, a surface can be modified with a polymer by first immobilizing a thiol-containing species and then initiating polymerization from the surface. mdpi.com Thiol-ene click chemistry is also a powerful tool for post-functionalization of surfaces. acs.orgnih.gov

A surface functionalized with this compound would present an array of ethylphenyl groups. This could be used to alter the surface energy, wettability, and adhesive properties of the material. Furthermore, the aromatic ring could be a site for subsequent chemical modification, allowing for the attachment of other functional molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Ethylphenyl Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 1-(4-Ethylphenyl)ethane-1-thiol in solution.

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Complete Structural Assignment

While standard one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are essential for a definitive assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the sulfur atom, the ethyl group protons, and the thiol proton. The aromatic protons on the para-substituted ring would appear as two distinct doublets. The methine proton (CH-SH) would likely be a quartet due to coupling with the adjacent methyl group. The thiol (SH) proton's chemical shift and multiplicity can vary depending on solvent and concentration, but it would likely be a doublet due to coupling with the methine proton. researchgate.net

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the methine carbon, the methyl carbon, and the four distinct carbons of the para-substituted aromatic ring.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton and the protons of the adjacent methyl group, as well as between the methylene (B1212753) and methyl protons of the ethyl group on the phenyl ring. A correlation between the methine proton and the thiol proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine group, the methyl group attached to the chiral center, and the methylene and methyl groups of the ethyl substituent by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This allows for the assembly of the molecular fragments. For instance, correlations would be observed between the methine proton and the aromatic carbons, confirming the connection of the ethanethiol (B150549) group to the phenyl ring. Correlations between the protons of the ethyl group and the aromatic carbons would further solidify the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations (Selected) |

|---|---|---|---|---|

| SH | 1.5 - 2.5 (d) | - | No | C(methine) |

| CH-SH (methine) | 4.0 - 4.5 (q) | 40 - 50 | Yes | C(aromatic ipso), C(methyl), C(aromatic ortho) |

| CH-CH₃ | 1.6 - 1.8 (d) | 20 - 30 | Yes | C(methine), C(aromatic ipso) |

| Ph-CH₂-CH₃ | 2.5 - 2.8 (q) | 28 - 35 | Yes | C(aromatic ipso), C(aromatic ortho), C(methyl) |

| Ph-CH₂-CH₃ | 1.1 - 1.3 (t) | 15 - 20 | Yes | C(methylene), C(aromatic ipso) |

| Aromatic CH | 7.1 - 7.4 (m) | 125 - 130 | Yes | Other aromatic C's, C(methylene), C(methine) |

| Aromatic C (ipso) | - | 135 - 145 | No | - |

Solid-State NMR for Supramolecular Assemblies

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. researchgate.net For this compound, ssNMR could be used to study potential polymorphism (the existence of multiple crystalline forms) or the formation of supramolecular assemblies through weak interactions like hydrogen bonding involving the thiol group or π-stacking of the phenyl rings. Since thiols can form disulfide bonds upon oxidation, ssNMR could also be used to characterize the structure of any resulting disulfide solid. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Elucidation of Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound. For a molecule with the formula C₁₀H₁₄S, the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition. rsc.org Electrospray ionization (ESI) is a soft ionization technique often used in HRMS that would likely generate the protonated molecule [M+H]⁺ or other adducts. mdpi.com

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₁₄S]⁺ | 166.08162 |

| [C₁₀H₁₅S]⁺ ([M+H]⁺) | 167.08947 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For this compound, key fragmentation pathways would likely include:

Loss of the thiol group (-SH): This would lead to a significant fragment ion.

Cleavage of the C-S bond: This can result in fragments corresponding to the ethylphenyl moiety and the ethanethiol side chain.

Benzylic cleavage: Fragmentation at the bond benzylic to the phenyl ring is a common pathway for such structures.

Loss of small neutral molecules: Fragments corresponding to the loss of ethene or other small hydrocarbons from the ethyl group might be observed.

The fragmentation pattern of the related compound 1-(4-ethylphenyl)ethanone, which shows a characteristic loss of a methyl group to form a stable acylium ion, suggests that the ethylphenyl cation would be a stable and prominent fragment for this compound as well. nist.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. researchgate.netnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. ajol.info The C-S stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹. The para-substitution pattern of the benzene (B151609) ring gives rise to a characteristic strong band in the 800-850 cm⁻¹ region due to out-of-plane C-H bending.

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. The S-H and C-S stretching vibrations are also observable in the Raman spectrum. researchgate.net Aromatic ring stretching vibrations typically give strong signals in the Raman spectrum, often around 1600 cm⁻¹. The symmetric nature of some vibrations can make them more intense in Raman than in FTIR, providing additional structural information. For ethanethiol, conformational isomers (gauche and trans) have been studied using Raman spectroscopy, suggesting that similar conformational analysis could be possible for this compound. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on analogous structures. Actual values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| S-H Stretch | 2550 - 2600 | FTIR, Raman (weak) |

| Aromatic C=C Stretch | 1450 - 1610 | FTIR, Raman |

| C-H Bending (Aliphatic) | 1370 - 1470 | FTIR, Raman |

| Para-substitution C-H Out-of-Plane Bend | 800 - 850 | FTIR (strong) |

Chiral Aspects and Stereochemical Investigations of 1 4 Ethylphenyl Ethane 1 Thiol

Enantiomeric Separation and Resolution Methodologies

The resolution of racemic 1-(4-Ethylphenyl)ethane-1-thiol into its individual enantiomers can be achieved through several established techniques. These methods rely on the differential interaction of the enantiomers with a chiral environment.

Chromatography on a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. For a compound like this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable options.

Chiral HPLC: Chiral HPLC columns packed with a chiral stationary phase are effective for separating enantiomers of a wide range of compounds, including thiols. phenomenex.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile and can separate enantiomers based on a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.comsigmaaldrich.com The separation of this compound enantiomers would involve selecting an appropriate chiral column and optimizing the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol).

Chiral GC: For volatile thiols, chiral gas chromatography is an excellent analytical tool. gcms.cz The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.cz The enantiomers of this compound would exhibit different retention times on such a column due to the formation of transient diastereomeric complexes with the CSP. The temperature program and carrier gas flow rate are key parameters to optimize for achieving baseline separation. Specialized detectors, such as a sulfur chemiluminescence detector (SCD), can be employed for selective and sensitive detection of sulfur-containing compounds like thiols. chromatographyonline.comthermofisher.com

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative that combines the advantages of both GC and HPLC, offering fast and efficient separations. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. SFC can be a high-throughput method for chiral separations.

Table 1: Illustrative Chromatographic Conditions for Chiral Separation

| Parameter | Chiral HPLC | Chiral GC |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10, v/v) | Helium |

| Flow Rate/Pressure | 1.0 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 120 °C (isothermal) |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) or SCD |

This table presents typical starting conditions for method development and is not based on specific experimental data for this compound.

A classical and scalable method for resolving racemates is through the formation of diastereomeric salts. wikipedia.org Although thiols themselves are not basic or acidic enough for direct salt formation with common resolving agents, they can be derivatized to introduce a suitable functional group. For instance, the thiol could be reacted with a chiral carboxylic acid to form diastereomeric thioesters.

Alternatively, a more common approach for analogous compounds involves enzymatic kinetic resolution. pharmtech.com In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic thiol, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the resulting thioester from the unreacted thiol enantiomer. Biocatalytic reduction of the precursor ketone, 4-ethylacetophenone, using microorganisms like Pseudomonas crispum, can yield the enantiopure (S)-alcohol, which can then be converted to the corresponding thiol.

The process of diastereomeric salt formation involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomers. wikipedia.orgunchainedlabs.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.comrsc.org After separation, the resolving agent is removed to yield the pure enantiomers.

Determination of Enantiomeric Excess and Absolute Configuration

Once the enantiomers are separated, it is essential to determine the enantiomeric excess (ee) and the absolute configuration (R or S) of each.

Enantiomeric Excess (ee): The enantiomeric excess is typically determined using the chiral chromatographic methods described above (HPLC, GC, or SFC). By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Absolute Configuration: Determining the absolute configuration is more complex. While X-ray crystallography of a suitable crystalline derivative provides unambiguous proof, spectroscopic methods are often more accessible. A general and reliable method for determining the absolute configuration of chiral secondary thiols involves ¹H NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs). acs.orgacs.orgresearchgate.net

This protocol involves the separate reaction of the chiral thiol with the (R) and (S) enantiomers of a CDA, such as 2-methoxy-2-phenylacetic acid (MPA), to form a pair of diastereomeric thioesters. acs.org By comparing the ¹H NMR spectra of these two diastereomers, a consistent pattern of chemical shift differences (ΔδRS = δR - δS) for the protons near the stereocenter allows for the assignment of the absolute configuration. A model is used where the substituents at the chiral center are classified as L₁ (larger) and L₂ (smaller), and the signs of the ΔδRS values for these substituents correlate to a specific configuration. acs.orgresearchgate.net

Table 2: Representative ¹H NMR Data for Absolute Configuration Determination using MPA Derivatization

| Proton Group (hypothetical) | δ for (R)-MPA deriv. (ppm) | δ for (S)-MPA deriv. (ppm) | ΔδRS (ppm) | Inferred Sign |

| -CH(SH)- | 4.15 | 4.08 | +0.07 | (+) |

| -CH₃ | 1.55 | 1.60 | -0.05 | (-) |

| Aryl-H (ortho) | 7.30 | 7.34 | -0.04 | (-) |

This table is illustrative, based on the general principles described by Riguera and coworkers for other chiral thiols, and does not represent experimentally determined values for this compound. researchgate.net

Stereochemical Stability and Racemization Kinetics

The stereochemical stability of this compound is an important consideration, particularly under conditions of synthesis, purification, or application. The chiral center is a benzylic position, which can be susceptible to racemization under certain conditions.

Racemization involves the interconversion of the two enantiomers, leading to a loss of optical purity. For benzylic compounds, this can occur via intermediates that are achiral, such as a carbocation or a radical.

Acid-Catalyzed Racemization: In the presence of strong acids, benzylic alcohols are known to racemize through the formation of a planar, achiral carbocation intermediate. google.comst-andrews.ac.uk It is plausible that this compound could undergo a similar SN1-type process under strongly acidic conditions, where protonation of the thiol group is followed by the loss of H₂S to form a benzylic carbocation. Re-addition of H₂S from either side of the planar carbocation would lead to the racemic product.

Radical-Mediated Racemization: Thiyl radicals can mediate the racemization of benzylic amines through a reversible hydrogen atom transfer (HAT) from the stereogenic carbon. researchgate.net A similar mechanism could be envisioned for this compound. The benzylic C-H bond is relatively weak and susceptible to abstraction by a radical species. The resulting benzylic radical is planar and achiral. Subsequent hydrogen atom donation back to this radical would regenerate the thiol as a racemic mixture. Such radical processes could be initiated by light or radical initiators.

The kinetics of racemization would depend on factors such as temperature, pH, solvent, and the presence of catalysts (acids, bases, or radical initiators). Studies on analogous benzylic compounds have shown that racemization can occur at physiological pH for some structures. nih.gov

Influence of Chirality on Reactivity and Supramolecular Interactions

The chirality of this compound is expected to significantly influence its chemical and physical behavior, particularly in chiral environments.

Reactivity: In reactions involving other chiral molecules, the two enantiomers of this compound will react at different rates, leading to kinetic resolution. When used as a nucleophile in asymmetric synthesis, for example, in a Michael addition to a prochiral α,β-unsaturated carbonyl compound, the choice of enantiomer can determine the stereochemistry of the product. acs.org Similarly, if used as a ligand in a transition metal complex for asymmetric catalysis, the handedness of the ligand would be critical in controlling the enantioselectivity of the catalyzed reaction.

Supramolecular Interactions: Chirality plays a fundamental role in molecular recognition and the formation of ordered supramolecular structures. figshare.com The enantiomers of this compound can interact differently with other chiral molecules (e.g., proteins, cyclodextrins, or other chiral hosts) through non-covalent forces like hydrogen bonding and van der Waals interactions. taylorandfrancis.com This differential interaction is the basis for enantiomeric separation by chiral chromatography and can lead to the formation of diastereomeric supramolecular assemblies with distinct properties. For instance, chiral thiols have been shown to influence the structure and properties of self-assembled monolayers on surfaces and to play a role in the formation of chiral supramolecular polymers. rsc.org

Synthesis and Reactivity of Derivatives and Analogues of 1 4 Ethylphenyl Ethane 1 Thiol

Synthesis of Thioether and Sulfide (B99878) Derivatives

The thiol group is analogous to the alcohol group but exhibits distinct reactivity. Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com These properties are central to the synthesis of thioether (also known as sulfide) derivatives.

Alkylation and Arylation of the Thiol Group

The conversion of 1-(4-Ethylphenyl)ethane-1-thiol to thioethers is typically achieved through the alkylation or arylation of its thiol group. This process generally follows a two-step sequence analogous to the Williamson ether synthesis. masterorganicchemistry.com First, the thiol is deprotonated by a suitable base to form the highly nucleophilic thiolate anion. Common bases for this transformation include sodium hydride (NaH) or sodium hydroxide (B78521). wikipedia.org

The resulting sodium 1-(4-ethylphenyl)ethane-1-thiolate can then react with a variety of electrophiles, such as alkyl halides or aryl halides, in a nucleophilic substitution (S_N2) reaction to form the corresponding thioether. masterorganicchemistry.com The choice of the halide and reaction conditions can be tailored to synthesize a diverse range of sulfide derivatives.

A general scheme for this reaction is as follows: Step 1: Deprotonation C₂H₅-C₆H₄-CH(SH)CH₃ + Base → C₂H₅-C₆H₄-CH(S⁻)CH₃ + HB⁺

Step 2: Nucleophilic Substitution C₂H₅-C₆H₄-CH(S⁻)CH₃ + R-X → C₂H₅-C₆H₄-CH(SR)CH₃ + X⁻ (where R is an alkyl or aryl group and X is a halide)

The following table provides examples of potential thioether derivatives synthesized from this compound.

| Alkylating/Arylating Agent (R-X) | Product Name |

| Methyl Iodide (CH₃I) | 1-(4-Ethylphenyl)-1-(methylthio)ethane |

| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 1-(4-Ethylphenyl)-1-(benzylthio)ethane |

| 1-Bromobutane (CH₃(CH₂)₃Br) | 1-(1-(Butylthio)ethyl)-4-ethylbenzene |

Ring-Closing Reactions to Form Heterocyclic Compounds

Intramolecular reactions of thiol derivatives can be employed to construct sulfur-containing heterocyclic compounds. A powerful method for this is the intramolecular thiol-ene reaction, which involves the addition of a thiyl radical onto an alkene within the same molecule. nih.gov

To apply this to this compound, the thiol would first need to be derivatized to contain a tethered alkene. For example, the thiol could be reacted with an allyl halide (e.g., allyl bromide) to form an allyl thioether. Subsequent exposure to a radical initiator (via UV light or thermal methods) would generate a thiyl radical, which could then cyclize. nih.gov The regioselectivity of the cyclization (exo vs. endo) depends on the length of the tether and the stability of the resulting radical intermediate. nih.gov Such strategies allow for the synthesis of various sulfur-containing rings, which are important motifs in many biologically active molecules.

Controlled Oxidation to Sulfoxides and Sulfones